REACTION_CXSMILES
|
C(Br)(C)=O.[CH:5]([C:8]1[C:9]([C:18]2[CH:19]=[N:20][C:21]3[C:26]([CH:27]=2)=[CH:25][CH:24]=[CH:23][CH:22]=3)=[N:10][C:11]([O:16]C)=[N:12][C:13]=1[O:14]C)([CH3:7])[CH3:6]>>[CH:5]([C:8]1[C:13](=[O:14])[NH:12][C:11](=[O:16])[NH:10][C:9]=1[C:18]1[CH:19]=[N:20][C:21]2[C:26]([CH:27]=1)=[CH:25][CH:24]=[CH:23][CH:22]=2)([CH3:7])[CH3:6]
|
Name
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|
Quantity
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1 mL
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Type
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reactant
|
Smiles
|
C(=O)(C)Br
|
Name
|
|
Quantity
|
14 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C(=NC(=NC1OC)OC)C=1C=NC2=CC=CC=C2C1
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Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated down
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Type
|
CUSTOM
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Details
|
purified by reverse phase prep HPLC (MeCN/water)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C(NC(NC1C=1C=NC2=CC=CC=C2C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |